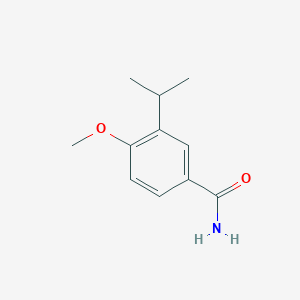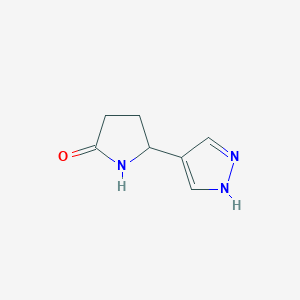
2-(Hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol is an organic compound that features a pyridine ring substituted with hydroxymethyl and propane-1,3-diol groups. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of pyridine-2-carboxaldehyde with formaldehyde and a suitable diol under basic conditions. The reaction typically proceeds through a nucleophilic addition mechanism, followed by a condensation reaction to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects or as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Hydroxymethyl)pyridine: A simpler compound with similar functional groups.
2-(Pyridin-2-yl)ethanol: Another related compound with a pyridine ring and hydroxyl group.
Uniqueness
2-(Hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol is unique due to its specific combination of functional groups, which may confer distinct reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C9H13NO3 |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-2-pyridin-2-ylpropane-1,3-diol |
InChI |
InChI=1S/C9H13NO3/c11-5-9(6-12,7-13)8-3-1-2-4-10-8/h1-4,11-13H,5-7H2 |
InChI-Schlüssel |
HPXKELRDJADYGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(CO)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[2-(Aminooxy)ethyl]amino}-4-anilinoanthracene-9,10-dione](/img/structure/B13125951.png)




![4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline](/img/structure/B13125973.png)





![6-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13126009.png)


